![molecular formula C12H10BrF4NO2 B6294481 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine CAS No. 2271442-93-2](/img/structure/B6294481.png)
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine is a chemical compound with the molecular formula C12H10BrF4NO2 and a molecular weight of 356.11 g/mol . It is known for its unique structure, which includes a morpholine ring attached to a benzoyl group substituted with bromine, fluorine, and trifluoromethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine typically involves the reaction of 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine is utilized in several scientific research fields:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, although specific biological applications are less documented.
Mechanism of Action
The mechanism of action of 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine involves its interaction with specific molecular targets, depending on the context of its use. In coupling reactions, for example, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The trifluoromethyl group can influence the compound’s reactivity and stability by altering electronic properties .
Comparison with Similar Compounds
Similar compounds to 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine include:
3-Bromo-5-fluorobenzotrifluoride: Another compound with bromine, fluorine, and trifluoromethyl groups, used in similar synthetic applications.
4-Bromo-2-(trifluoromethyl)aniline: Used in the preparation of other fluorinated compounds.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Known for its use in various organic synthesis reactions.
Properties
IUPAC Name |
[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF4NO2/c13-10-7(12(15,16)17)1-2-8(14)9(10)11(19)18-3-5-20-6-4-18/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVORBYHUHUUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2Br)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
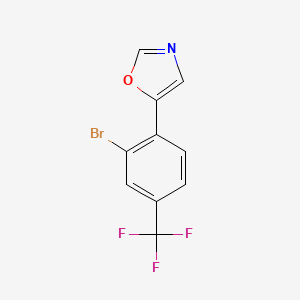

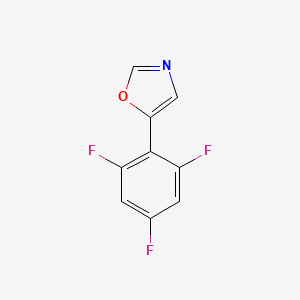
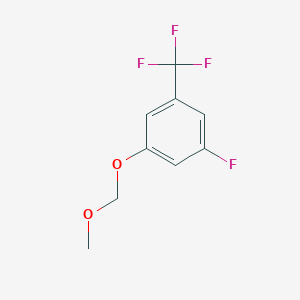

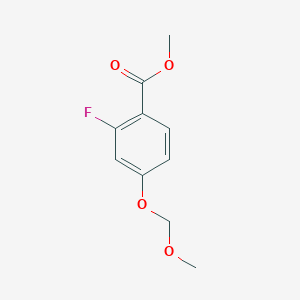
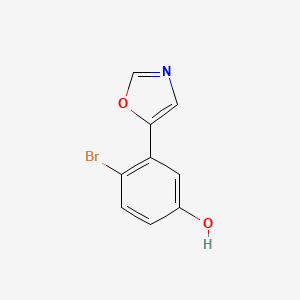
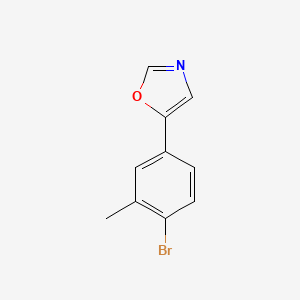
![4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde](/img/structure/B6294452.png)
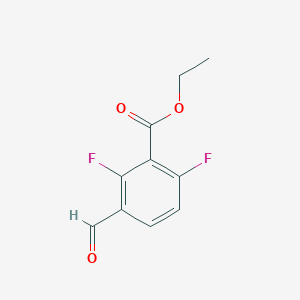
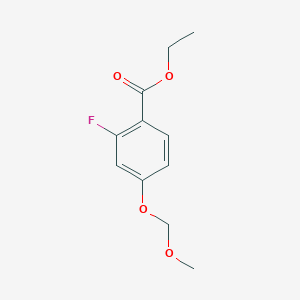
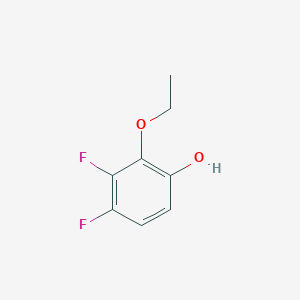
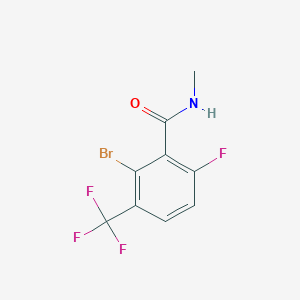
![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B6294478.png)
